2',4'-Dihydroxy-3',6'-dimethoxychalcone

Description

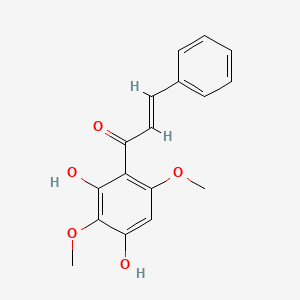

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2',4'-Dihydroxy-3',6'-dimethoxychalcone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural chalcone (B49325), 2',4'-Dihydroxy-3',6'-dimethoxychalcone. It details its primary natural source, a comprehensive experimental protocol for its extraction and isolation, and an analysis of its known biological activities, including its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary identified natural source of this compound is the plant Polygonum lapathifolium, a species belonging to the Polygonaceae family.[1] This compound is one of several chalcone derivatives that have been isolated from this plant.

While this compound has been specifically identified in Polygonum lapathifolium, it is noteworthy that a closely related isomer, 2',4'-dihydroxy-4',6'-dimethoxychalcone , has been isolated from the inflorescences of Chromolaena tacotana.[2] This highlights the chemical diversity of chalcones within the plant kingdom and suggests that other species, particularly within the Polygonum and Chromolaena genera, may also be sources of these and similar compounds.

Table 1: Natural Sources of this compound and a Key Isomer

| Compound | Natural Source | Plant Family |

| This compound | Polygonum lapathifolium | Polygonaceae |

| 2',4'-dihydroxy-4',6'-dimethoxychalcone | Chromolaena tacotana | Asteraceae |

Experimental Protocols: Extraction and Isolation

The following is a detailed methodology for the extraction and isolation of chalcones from Polygonum lapathifolium, based on established protocols for this plant species.[3] This protocol can be adapted for the specific isolation of this compound.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Air-dried aerial parts of Polygonum lapathifolium (1.5 kg) are used as the starting material.[3]

-

Methanol (B129727) Extraction: The dried plant material is extracted with methanol (15 L) for 48 hours at room temperature (25 °C). The resulting methanol extract is then concentrated in vacuo to yield a dark, viscous residue.

Fractionation of the Crude Extract

The crude methanol extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

-

Solvent Partitioning: The crude extract is successively partitioned with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.[3]

-

Fraction Collection: Each solvent partition yields a corresponding fraction (n-hexane, chloroform, ethyl acetate, and n-butanol fractions), which are then concentrated.

Chromatographic Purification

The fractions containing chalcones, typically the less polar fractions such as chloroform and ethyl acetate, are further purified using column chromatography.

-

Column Chromatography: The target fraction is applied to a silica (B1680970) gel column.[3]

-

Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for chalcone isolation is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired chalcone.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound. A Supelcosil column with a gradient elution of acetonitrile (B52724) and formic acid in water is a suitable system.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the context of cancer.

Anti-leukemic Activity

Research has shown that this compound possesses anti-leukemic properties.[1] While the precise molecular mechanisms are still under investigation, the activity of closely related chalcones provides insights into potential signaling pathways involved.

Insights from Related Chalcones: Anticancer Mechanisms

Studies on the isomeric 2',4'-dihydroxy-4',6'-dimethoxychalcone and other similar chalcones have revealed their involvement in key cancer-related signaling pathways:

-

mTOR Pathway Inhibition: The isomer from Chromolaena tacotana has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

-

Induction of Apoptosis: This related chalcone also induces apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.

-

PI3K/AKT Pathway Modulation: Other structurally similar chalcones have been found to exert their anticancer effects through the suppression of the PI3K/AKT signaling pathway.[4] This pathway is upstream of mTOR and is frequently hyperactivated in various cancers, promoting cell survival and proliferation.

Based on the known activities of its close structural analogues, it is plausible that this compound exerts its anti-leukemic effects through the modulation of these critical signaling pathways.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation of this compound.

Postulated Anticancer Signaling Pathway

Caption: Postulated anticancer signaling pathway of this compound.

Conclusion

This compound, a natural product isolated from Polygonum lapathifolium, represents a promising lead compound for further investigation in drug discovery, particularly in the area of oncology. The detailed experimental protocol provided herein offers a solid foundation for its isolation and further study. The elucidation of its precise molecular mechanisms of action, likely involving the PI3K/AKT/mTOR pathway and the induction of apoptosis, will be a critical next step in realizing its therapeutic potential. This technical guide serves to consolidate the current knowledge on this intriguing chalcone and to facilitate future research endeavors.

References

- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

IUPAC Name: (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the chalcone (B49325) derivative, (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, also known by its synonym 2',4'-Dihydroxy-3',6'-dimethoxychalcone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | PubChem |

| Molecular Weight | 300.30 g/mol | PubChem |

| Appearance | Yellowish solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and ethanol (B145695) | Inferred from experimental protocols |

| CAS Number | 54299-50-2 | PubChem |

Synthesis

The synthesis of (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025).

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

2,4-dihydroxy-3,6-dimethoxyacetophenone

-

Benzaldehyde

-

Ethanol

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Dissolve equimolar amounts of 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.

-

To this solution, add an aqueous solution of a strong base (e.g., 40-60% KOH or NaOH) dropwise while stirring.

-

The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing crushed ice and water.

-

The mixture is acidified by the slow addition of dilute hydrochloric acid until a precipitate is formed.

-

The solid product is collected by vacuum filtration, washed thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one.

Biological Activities and Quantitative Data

Chalcones are a well-studied class of compounds with a wide range of biological activities. While specific quantitative data for (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is limited in publicly available literature, data from structurally similar chalcones provide insights into its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer applications. For instance, a closely related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has demonstrated significant biological effects.

Table 1: Cytotoxicity of a Structurally Similar Chalcone (DMC) in Human Liver Cancer Cells

| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |

| SMMC-7721 | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 8.36 | [1] |

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments that are commonly used to evaluate the biological activities of chalcones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of the chalcone in DMSO and then prepare serial dilutions in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone. A control group should receive medium with DMSO only (vehicle control).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes and then measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways

Chalcones are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Based on studies of structurally related chalcones, (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is predicted to influence key pathways such as NF-κB, PI3K/Akt, and Nrf2.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Chalcones have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by the chalcone.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Inhibition of this pathway by chalcones can lead to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by the chalcone.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Chalcones can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 signaling pathway by the chalcone.

Conclusion

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a promising chalcone derivative with potential therapeutic applications. Its synthesis is straightforward, and it is predicted to exhibit significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2',4'-dihydroxy-3',6'-dimethoxychalcone

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of the flavonoid compound 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its structural elucidation through mass spectrometric techniques.

Introduction

This compound is a substituted chalcone (B49325), a class of compounds that form the central core for a variety of important biological molecules. Understanding the fragmentation behavior of this specific chalcone under mass spectrometry is crucial for its identification in complex mixtures, for metabolic studies, and for the rational design of new therapeutic agents. This guide will detail the expected fragmentation pathways, provide a comprehensive experimental protocol for its analysis, and present the data in a clear and accessible format.

Predicted Mass Spectral Data

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is expected to yield a series of characteristic product ions. The following table summarizes the predicted quantitative data for the precursor and major fragment ions in both positive and negative ion modes. These predictions are based on established fragmentation patterns of chalcones and other flavonoids.[1][2][3]

| Ion Mode | Precursor Ion [M+H]⁺ / [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |

| Positive | 317.10 | 299 | Loss of H₂O |

| 289 | Loss of CO | ||

| 193 | [C₁₀H₉O₃]⁺ - Cleavage of the propenone chain | ||

| 165 | [C₉H₉O₂]⁺ - Further fragmentation of A-ring fragment | ||

| 151 | [C₈H₇O₃]⁺ - B-ring fragment | ||

| 137 | [C₈H₉O₂]⁺ - A-ring fragment | ||

| Negative | 315.09 | 299 | Loss of CH₄ |

| 285 | Loss of 2xCH₃ | ||

| 179 | [C₉H₇O₄]⁻ - B-ring with carbonyl | ||

| 163 | [C₉H₇O₃]⁻ - Deprotonated B-ring fragment | ||

| 151 | [C₈H₇O₃]⁻ - B-ring fragment | ||

| 135 | [C₈H₇O₂]⁻ - A-ring fragment |

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This section outlines a typical experimental protocol for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system.

3.1 Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

-

Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

3.2 Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3.3 Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with collision-induced dissociation (CID).

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

-

Data Analysis: Process the raw data using appropriate software to identify the precursor ion and its fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Fragmentation Pathways and Visualization

The structural integrity of this compound can be systematically deconstructed and analyzed through its fragmentation pathways. The following diagrams, generated using the DOT language, illustrate the logical flow of the primary fragmentation mechanisms observed in mass spectrometry.

4.1 Positive Ion Mode Fragmentation

In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation is initiated by the cleavage of the propenone linker and subsequent fragmentations of the resulting A and B ring ions.

4.2 Negative Ion Mode Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ serves as the precursor. The fragmentation is characterized by losses of methyl groups and cleavage of the chalcone backbone.

Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern. By utilizing high-resolution mass spectrometry and tandem MS techniques, characteristic fragment ions corresponding to the A and B rings, as well as neutral losses from the precursor molecule, can be readily identified. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and structural characterization of this and related chalcone derivatives in various research and development settings.

References

- 1. Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collision-Induced Dissociation of 40 Flavonoid Aglycones and Differentiation of the Common Flavonoid Subtypes Using Electrospray Ionization Ion-Trap Tandem Mass Spectrometry and Quadrupole Time-of-Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Infrared Spectroscopy of 2',4'-dihydroxy-3',6'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a naturally occurring chalcone (B49325) with potential therapeutic applications. This document details the synthesis, spectroscopic characterization, and potential biological signaling pathways associated with this compound, presenting data in a clear and accessible format for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, with the IUPAC name (2E)-1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one and CAS number 129724-43-2, is a flavonoid that has been isolated from natural sources such as Polygonum lapathifolium. Chalcones, a class of open-chain flavonoids, are known for their diverse pharmacological activities. This particular chalcone has demonstrated anti-leukemia activity, making it a compound of interest for further investigation. Infrared spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such molecules, providing valuable information about their functional groups.

Experimental Protocols

Synthesis of this compound

Materials:

-

2',4'-dihydroxy-3',6'-dimethoxyacetophenone

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (HCl, dilute solution)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and benzaldehyde in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: While stirring, slowly add a solution of KOH or NaOH (typically in a 40-60% aqueous or ethanolic solution) to the reaction mixture. The amount of base used is catalytic, but in some protocols, a larger excess is employed to drive the reaction to completion.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Precipitation: Acidify the mixture by the slow addition of dilute HCl with constant stirring. The chalcone will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

Diagram of the Experimental Workflow:

Infrared Spectroscopy Analysis

The purified chalcone is analyzed by Fourier-transform infrared (FTIR) spectroscopy to confirm its structure.

Procedure:

-

Sample Preparation: A small amount of the dried, purified chalcone is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Infrared Spectral Data

While the specific experimental infrared spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the known spectra of structurally similar chalcones and general infrared correlation tables. The following table summarizes the predicted IR absorption frequencies and their corresponding functional group assignments. For comparison, the experimental data for the closely related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, is included.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone |

| O-H stretching (phenolic) | ~3400 (broad) | 3420 |

| C-H stretching (aromatic) | ~3100-3000 | 3082, 3059, 3026 |

| C-H stretching (aliphatic, -OCH₃) | ~2950-2850 | 2927, 2854 |

| C=O stretching (α,β-unsaturated ketone) | ~1650-1630 | 1628 |

| C=C stretching (aromatic) | ~1610-1450 | 1610, 1541, 1497 |

| C-O stretching (aryl ether) | ~1260-1000 | 1167, 1111, 1072 |

| C-H bending (out-of-plane) | ~900-675 | Not specified |

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on structurally related chalcones provides insights into its potential mechanisms of action. Many chalcones exert their biological effects by interacting with key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

For instance, other dihydroxy- and methoxy-substituted chalcones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are crucial in the inflammatory response. Furthermore, the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival, is another common target for chalcones with anticancer properties.

The anti-leukemia activity of this compound may be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases.

Diagram of a Potential Signaling Pathway:

Conclusion

This technical guide provides a foundational understanding of the infrared spectroscopy of this compound. While experimental IR data for this specific compound is not yet widely published, a predictive analysis based on closely related structures offers valuable insights for its characterization. The outlined synthesis protocol provides a practical framework for its preparation in the laboratory. Furthermore, the discussion of potential signaling pathways, based on the known activities of similar chalcones, offers a starting point for further pharmacological investigation into the therapeutic potential of this promising natural product. Further research is warranted to fully elucidate the spectroscopic properties and biological mechanisms of this compound.

Isolation of 2',4'-dihydroxy-3',6'-dimethoxychalcone from Polygonum lapathifolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a natural product found in Polygonum lapathifolium. This document details the experimental protocols for extraction and purification and presents the relevant physicochemical and biological data in a structured format.

Introduction

Polygonum lapathifolium, commonly known as pale persicaria, is a source of various bioactive secondary metabolites, including flavonoids and chalcones. Among these, this compound has garnered interest for its potential therapeutic properties. This chalcone (B49325) has been shown to inhibit the growth of CCRF-CEM leukemia cells and multidrug-resistant CEM/ADR5000 cells[1][2]. This guide outlines the methodology for the isolation and characterization of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | N/A |

| Molecular Weight | 300.31 g/mol | N/A |

| Appearance | Yellow solid | [3] |

| UV λmax (MeOH) | 225, 339 nm | [3] |

| IR (neat) νmax (cm⁻¹) | 3420 (-OH), 1628 (C=O), 1610, 1541, 1497 (C=C), 1167, 1111, 1072 (C-O) | [3] |

Note: Spectroscopic data is based on a structurally similar compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, as detailed spectral data for the target compound was not available.

Experimental Protocols

The following protocols are based on established methods for the isolation of chalcones from plant materials.

Plant Material Collection and Preparation

Fresh aerial parts of Polygonum lapathifolium are collected and authenticated. The plant material is then shade-dried at room temperature for two weeks and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material (approximately 1 kg) is subjected to extraction with methanol (B129727) (3 x 5 L) at room temperature for 48 hours for each extraction. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Solvent-Solvent Partitioning

The crude methanolic extract is suspended in distilled water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Each partitioning step is performed three times. The resulting fractions are concentrated under reduced pressure. The chalcone is expected to be concentrated in the chloroform or ethyl acetate fraction.

Chromatographic Purification

The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Column Elution Gradient:

-

100% n-hexane

-

n-hexane : Ethyl Acetate (9:1)

-

n-hexane : Ethyl Acetate (8:2)

-

n-hexane : Ethyl Acetate (7:3)

-

n-hexane : Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled. The pooled fractions containing the target compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Quantitative Data

The following table summarizes the expected yields and biological activity of this compound.

| Parameter | Value | Reference |

| Yield from Plant Material | Not reported | N/A |

| Purity (by HPLC) | >98% | N/A |

| IC₅₀ (CCRF-CEM leukemia cells) | 10.67 µM | [1][2] |

| IC₅₀ (CEM/ADR5000 cells) | 18.60 µM | [1][2] |

Note: The yield is an estimate and can vary depending on the plant material and extraction efficiency.

Biological Activity and Signaling Pathway

Anticancer Activity

This compound has demonstrated inhibitory activity against leukemia cell lines[1][2]. While the specific signaling pathway for this chalcone has not been fully elucidated, other structurally similar chalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways.

Postulated Signaling Pathway

Based on studies of related chalcones, a potential mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by the chalcone.

Experimental Workflow Visualization

The overall process for the isolation and characterization of this compound is depicted in the workflow diagram below.

Caption: Workflow for the isolation and characterization of the chalcone.

Conclusion

This technical guide provides a comprehensive framework for the isolation, characterization, and biological evaluation of this compound from Polygonum lapathifolium. The detailed protocols and structured data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.

References

Bioactive Compounds from Bistorta officinalis: A Technical Guide on Their Biological Activities and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Bistorta officinalis, commonly known as bistort, is a perennial herb with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, bacterial infections, and wounds. While the user's query focused on the bioactivity of chalcones from this plant, a comprehensive review of the scientific literature reveals that no chalcones have been isolated from or identified in Bistorta officinalis . This technical guide, therefore, pivots to provide an in-depth overview of the known bioactive compounds that have been scientifically validated in Bistorta officinalis. The guide will detail their biological activities, present quantitative data, outline experimental protocols, and visualize relevant signaling pathways and workflows. The primary bioactive constituents of Bistorta officinalis are tannins, flavonoids, and phenolic acids, which are responsible for its notable anti-inflammatory, antibacterial, and antioxidant properties.

Identified Bioactive Compounds in Bistorta officinalis

Bistorta officinalis is a rich source of various classes of polyphenolic compounds. The primary compounds identified are:

-

Tannins: Predominantly condensed tannins (procyanidins) and galloyl glucose derivatives.

-

Flavonoids: Including quercetin, kaempferol, and their glycosidic derivatives.

-

Phenolic Acids: Such as gallic acid and chlorogenic acid.

-

Other Compounds: Catechin and quinic acid have also been identified.

Bioactivities of Bistorta officinalis Extracts and Isolated Compounds

The extracts of Bistorta officinalis and its purified components have demonstrated significant biological effects in preclinical studies. The main activities are summarized below.

Extracts from Bistorta officinalis have been shown to exert potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of pro-inflammatory signaling pathways.

A key mechanism underlying the anti-inflammatory effect of Bistorta officinalis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.

Caption: Inhibition of the NF-κB signaling pathway by compounds from Bistorta officinalis.

Aqueous and ethanolic extracts of Bistorta officinalis have demonstrated significant activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antibacterial Activity of Bistorta officinalis Extracts

| Bacterial Strain | Extract Type | MIC (µg/mL) |

| Staphylococcus aureus | Ethanolic | 50 |

| Pseudomonas aeruginosa | Ethanolic | 50 |

The polyphenolic compounds in Bistorta officinalis are potent antioxidants. Their activity is often measured by their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Bistorta officinalis Compounds

| Compound | Assay | IC₅₀ (µM) |

| Malonylated Flavonoids | ROS Production | 22.4 - 40.6 |

| Malonylated Flavonoids | Myeloperoxidase Release | 22.2 - 32.2 |

Experimental Protocols

This section provides an overview of the methodologies used to assess the bioactivities of Bistorta officinalis extracts and their components.

Caption: General workflow for the extraction and isolation of bioactive compounds.

Protocol:

-

Extraction: Dried and powdered rhizomes of Bistorta officinalis are macerated with a suitable solvent (e.g., 70% ethanol) at room temperature.

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography (e.g., using Sephadex LH-20) to separate compounds based on their polarity.

-

Purification: Fractions showing biological activity are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This assay is used to quantify the inhibitory effect of Bistorta officinalis compounds on the NF-κB signaling pathway.

Caption: Workflow for an NF-κB reporter gene assay.

Protocol:

-

Cell Culture: A suitable cell line (e.g., macrophages) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.

-

Treatment: The cells are pre-treated with varying concentrations of the test compounds from Bistorta officinalis.

-

Stimulation: The cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence in treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.

This method is used to determine the minimum inhibitory concentration (MIC) of an extract or compound against a specific bacterium.

Protocol:

-

Preparation: A serial dilution of the Bistorta officinalis extract is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Reaction Mixture: A solution of the test compound is mixed with a solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

While Bistorta officinalis does not appear to be a source of chalcones, it is a valuable reservoir of other bioactive polyphenols with significant anti-inflammatory, antibacterial, and antioxidant properties. The inhibition of the NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory effects. Future research should focus on the detailed investigation of the individual compounds responsible for these activities, their mechanisms of action at the molecular level, and their potential for development as therapeutic agents. Further in vivo studies and clinical trials are necessary to validate the traditional uses of Bistorta officinalis and to explore its full therapeutic potential in modern medicine.

An In-depth Technical Guide on the Physical and Chemical Properties of 2',4'-dihydroxy-3',6'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) is a flavonoid, a class of natural products known for their diverse biological activities. This chalcone (B49325), with its distinct substitution pattern, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its putative mechanisms of action through key signaling pathways.

Physical and Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions. The data presented below is a compilation of available information and estimations for the target molecule.

Table 1: Physical and Chemical Properties of this compound and Related Analogs

| Property | This compound | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone (Analog 1) | 2',4-dihydroxy-3',4',6'-trimethoxychalcone (Analog 2) |

| Molecular Formula | C₁₇H₁₆O₅ | C₁₈H₁₈O₄ | C₁₈H₁₈O₆ |

| Molecular Weight | 300.31 g/mol | 298.33 g/mol | 330.33 g/mol |

| CAS Number | 129724-43-2 | Not available | 69616-74-6 |

| Appearance | Yellow solid (predicted) | Orange-yellow solid[1] | Not specified |

| Melting Point | Not available | Not available | 177-182 °C[2] |

| Boiling Point | 556.0 ± 50.0 °C at 760 mmHg (predicted) | Not available | Not available |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | Not available | Not available |

| Solubility | Soluble in ethyl acetate, chloroform, methanol[1] | Soluble in ethyl acetate, chloroform, methanol[1] | Not specified |

| UV-Vis (λmax) | Not available | 339 and 225 nm (in CH₃OH)[1] | Not available |

Spectral Data Analysis (Based on Analogs):

-

¹H-NMR: The proton NMR spectrum of a similar chalcone, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, reveals characteristic signals for the α and β protons of the enone system as doublets with a coupling constant of around 15.6 Hz, indicative of a trans configuration. Aromatic protons appear in the downfield region, and methoxy (B1213986) and methyl groups resonate in the upfield region. A chelated hydroxyl group at C-2' typically appears as a singlet at a very downfield chemical shift (around δ 13.6 ppm).[1]

-

¹³C-NMR: The carbon NMR spectrum for the dimethylated analog shows the carbonyl carbon of the chalcone skeleton at approximately δ 193.4 ppm. The carbons of the aromatic rings and the methoxy and methyl groups appear at their characteristic chemical shifts.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone displays a broad absorption band around 3420 cm⁻¹ corresponding to the hydroxyl groups. The carbonyl group (C=O) stretching is observed around 1628 cm⁻¹, and C=C stretching of the aromatic rings appears in the 1610-1497 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): The mass spectrum of the dimethylated analog shows a molecular ion peak (M+) at m/z 298.1, corresponding to its molecular formula C₁₈H₁₈O₄.[1]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation between 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde (B42025).

Workflow for Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (B78521) (40-60%) with constant stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (1 M) until a precipitate forms.

-

Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, NMR (¹H and ¹³C), IR, and mass spectrometry.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Proposed inhibition of the PI3K/Akt pathway by the chalcone, leading to apoptosis.

Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of chalcones are often attributed to their ability to suppress pro-inflammatory signaling cascades. A trimethoxychalcone analog has been demonstrated to inhibit the production of inflammatory mediators by suppressing the NF-κB and p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages. [3] Proposed Anti-inflammatory Mechanism

Caption: Proposed inhibition of NF-κB and p38 MAPK pathways by the chalcone.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While further experimental validation of its specific physical, chemical, and biological properties is warranted, the available data on related analogs provides a strong foundation for future research. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate the exploration of this compound's potential in anticancer and anti-inflammatory drug discovery.

References

- 1. iomcworld.com [iomcworld.com]

- 2. 2',4-DIHYDROXY-3',4',6'-TRIMETHOXYCHALCONE [m.chemicalbook.com]

- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical guide provides a comprehensive overview of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, a naturally occurring chalcone (B49325), and its structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of this class of compounds.

Core Compound: this compound

This compound is a flavonoid compound that has been isolated from natural sources such as Polygonum lapathifolium.[1] It has demonstrated biological activity, notably inhibiting the growth of CCRF-CEM and CEM/ADR5000 leukemia cells.[1]

Synonyms and Identifiers

For clarity and comprehensive literature searching, a list of synonyms and chemical identifiers for this compound is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

| CAS Number | 129724-43-2 |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| ChEMBL ID | CHEMBL4278747 |

| PubChem CID | 54700684 |

| Other Names | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one |

Structurally Related Compounds

The biological activity of chalcones is often influenced by the substitution pattern on their aromatic rings. Several structurally related compounds to this compound have been identified and studied. These compounds share the core chalcone scaffold but differ in the position and number of hydroxyl and methoxy (B1213986) groups.

| Compound Name | Molecular Formula | Key Structural Differences from Core Compound |

| 2',4'-Dihydroxy-4',6'-dimethoxychalcone | C₁₇H₁₆O₅ | Isomeric variation in the substitution pattern on the A-ring. |

| 2',4'-Dihydroxy-3',4',6'-trimethoxychalcone | C₁₈H₁₈O₆ | Additional methoxy group on the A-ring. |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | C₁₈H₁₈O₄ | Methyl groups at the 3' and 5' positions of the A-ring. |

| 2',4-Dihydroxy-3-methoxychalcone | C₁₆H₁₄O₄ | Different substitution pattern on both A and B rings. |

| 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | C₁₇H₁₈O₅ | Dihydrochalcone derivative with a saturated α-β bond. |

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro cytotoxic activities of this compound and its related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-leukemia Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| CCRF-CEM | 10.67 | [1] |

| CEM/ADR5000 | 18.60 | [1] |

Table 2: Cytotoxic Activity of Related Chalcones against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PANC-1 | Pancreatic | 10.5 ± 0.8 | [2][3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MIA PaCa-2 | Pancreatic | 12.2 ± 0.9 | [2][3] |

| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | RPMI-8226 | Multiple Myeloma | 25.97 | [4][5] |

| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | MM.1S | Multiple Myeloma | 18.36 | [4][5] |

| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | U266 | Multiple Myeloma | 15.02 | [4][5] |

| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | Breast | 52.5 | [6] |

| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MDA-MB-231 | Breast | 66.4 | [6] |

| 4'-O-caproylated-DMC | SH-SY5Y | Neuroblastoma | 5.20 | [7] |

| 4'-O-methylated-DMC | SH-SY5Y | Neuroblastoma | 7.52 | [7] |

| 4'-O-benzylated-DMC | A-549 | Lung | 9.99 | [7] |

| 4'-O-benzylated-DMC | FaDu | Pharyngeal | 13.98 | [7] |

Experimental Protocols

General Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a common and effective method for the synthesis of chalcones. The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.

Materials:

-

Appropriately substituted acetophenone (B1666503) (e.g., 2,4-dihydroxy-3,6-dimethoxyacetophenone)

-

Appropriately substituted benzaldehyde (B42025) (e.g., benzaldehyde)

-

Aqueous solution of a strong base (e.g., NaOH or KOH, typically 40-50%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1 equivalent) to the solution and stir at room temperature.

-

Slowly add the aqueous base solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic to litmus (B1172312) paper.

-

A precipitate of the crude chalcone will form. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cytotoxicity in Leukemia Cell Lines (CCRF-CEM)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

CCRF-CEM cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed CCRF-CEM cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the chalcone compound in the culture medium.

-

Add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for a further 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathway Modulation

Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways. The substitution pattern on the chalcone scaffold plays a crucial role in determining which pathways are affected.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several chalcones have been shown to inhibit the activation of NF-κB. For instance, 2',4-Dihydroxy-3',4',6'-trimethoxychalcone has been reported to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[8]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Certain chalcones, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), have been shown to induce apoptosis and cell cycle arrest in cancer cells by suppressing the PI3K/Akt signaling axis.

Experimental Workflow for Chalcone Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of chalcone derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 2',4'-dihydroxy-3',6'-dimethoxychalcone and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research surrounding the anticancer properties of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) and its closely related isomers. While literature specifically on the 3',6'-dimethoxy variant is nascent, substantial evidence from studies on its structural analogs, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223) (DDC), provides a strong impetus for further investigation. This document summarizes the existing quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for advancing research and development in this promising area of oncology.

Quantitative Assessment of In Vitro Cytotoxicity

The cytotoxic effects of this compound and its related compounds have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | 10.67 | [1] |

| CEM/ADR5000 | Leukemia | 18.60 | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | Not Specified | [2][3] |

| BEL-7402/5-FU | Multidrug-Resistant Hepatocellular Carcinoma | Potent Cytotoxicity | Not Specified | [4][5] |

| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | 48 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | 48 | [3] |

| HeLa | Cervical Cancer | 10.05 ± 0.22 | Not Specified | [3][6] |

| C-33A | Cervical Cancer | 15.76 ± 1.49 | Not Specified | [6][7] |

| SiHa | Cervical Cancer | 18.31 ± 3.10 | Not Specified | [6][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Effective Inhibition | Not Specified | [8] |

In Vivo Antitumor Efficacy

Preclinical studies using animal models have demonstrated the potential of these chalcones to inhibit tumor growth in a living system.

Table 3: In Vivo Antitumor Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in a Human Carcinoma Xenograft Model

| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) | Reference |

| Control | 1.42 ± 0.11 | - | [9][10] |

| 150 mg/kg DMC | 0.59 ± 0.12 | 58.5 | [9][10] |

Mechanisms of Anticancer Action

Research into the anticancer mechanisms of these chalcones has revealed their ability to modulate several critical cellular processes, leading to the suppression of cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved through the mitochondria-dependent intrinsic pathway. Studies on the isomer 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC) have shown that it triggers intrinsic apoptosis in breast cancer cells.[4] Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been found to induce apoptosis in multidrug-resistant hepatocellular carcinoma cells, pancreatic cancer cells, and triple-negative breast cancer cells, predominantly through the mitochondria-dependent pathway.[4][5][8] This involves the upregulation of pro-apoptotic proteins like Bak and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases-9 and -3.[5][8] Furthermore, DMC can enhance the generation of reactive oxygen species (ROS), which also contributes to the apoptotic process.[4][5]

Cell Cycle Arrest

These chalcones have been shown to interfere with the normal progression of the cell cycle in cancer cells. 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC) induces cell cycle arrest in the G0/G1 phase in breast cancer cells.[4] 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been reported to cause G1 cell cycle arrest in hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4.[4][5] In triple-negative breast cancer cells, DMC has been shown to induce G2/M phase arrest.[8]

Modulation of Key Signaling Pathways

The anticancer effects of these chalcones are underpinned by their ability to modulate critical signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to suppress the PI3K/AKT signaling axis, which contributes to its apoptosis-inducing and cell cycle arrest capabilities in hepatocellular carcinoma.[5] The increased ROS levels induced by DMC also inhibit the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells.[8]

-

Nrf2/ARE Pathway: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been identified as a potent inhibitor of the Nrf2/ARE pathway. By suppressing this pathway, DMC can reverse drug resistance in cancer cells by decreasing glutathione (B108866) synthesis and drug efflux.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of these chalcones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the chalcone (B49325) compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the chalcone compound for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the chalcone and harvested as described for the apoptosis assay.

-

Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with the chalcone, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its isomers, particularly DMC and DDC, are promising candidates for anticancer drug development. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, make them attractive therapeutic leads.

Future research should focus on:

-

Direct evaluation of this compound: Comprehensive studies on the specific anticancer properties of this chalcone are warranted to determine its efficacy and mechanism of action.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical translation.

-

Combination Therapies: Investigating the synergistic effects of these chalcones with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

Target Identification: Further studies to elucidate the direct molecular targets of these chalcones will provide a more precise understanding of their mechanisms and facilitate the development of more potent derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this fascinating class of natural compounds in the fight against cancer.

References

- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of natural and synthetic compounds belonging to the flavonoid family. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, making chalcones privileged scaffolds in medicinal chemistry and drug development.[1] Their reported pharmacological properties include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] The Claisen-Schmidt condensation is the most common and reliable method for synthesizing chalcones, involving a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde.[3] This document provides a detailed protocol for the synthesis of a specific derivative, 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), and discusses its potential applications based on the known activities of related compounds.

Principle of the Reaction

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction begins with the abstraction of an acidic α-proton from the acetophenone derivative by a strong base (e.g., KOH) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone (B49325).

Caption: Base-catalyzed mechanism of chalcone synthesis.

Experimental Protocols

This section provides a representative methodology for the synthesis of this compound. Optimization may be required based on laboratory conditions.

Overall Experimental Workflow

The process follows a logical sequence from preparation and reaction to isolation and final characterization of the product.

Caption: Workflow for synthesis and characterization.

Materials and Reagents

-

2',4'-dihydroxy-3',6'-dimethoxyacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Ethyl Acetate (B1210297) (TLC grade)

-

n-Hexane (TLC grade)

-

Standard laboratory glassware (round-bottom flask, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

Synthesis Procedure

-

Preparation of Reactants : In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone in a suitable amount of ethanol with stirring.

-

Preparation of Catalyst Solution : In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.

-

Addition of Aldehyde : To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of benzaldehyde.

-

Catalyst Addition : Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.

-

Reaction : Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitoring : Monitor the progress of the reaction periodically using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more nonpolar chalcone product should be observed relative to the starting materials.

-

Work-up and Isolation : Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the mixture into a beaker containing crushed ice and water.

-

Acidification : While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3). This will neutralize the catalyst and precipitate the crude chalcone product, often as a colored solid.

-

Filtration : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Drying : Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification : Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.

-

Characterization : Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

Quantitative data from the synthesis and characterization should be clearly tabulated for analysis.

Table 1: Representative Reaction Parameters

| Parameter | Description |

|---|---|

| Reactant 1 | 2',4'-dihydroxy-3',6'-dimethoxyacetophenone |

| Reactant 2 | Benzaldehyde |

| Molar Ratio | 1:1 (Acetophenone:Aldehyde) |

| Catalyst | KOH (40% aqueous solution) |

| Solvent | Ethanol |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12 - 24 hours |

| Representative Yield | 65 - 85% (Varies with conditions) |

Table 2: Troubleshooting Common Synthesis Issues

| Symptom | Possible Cause | Suggested Solution |

|---|---|---|

| Low or No Yield | Incomplete reaction; Poor substrate reactivity. | Increase reaction time or temperature; ensure proper mixing and adequate catalyst concentration. |

| Reversibility of the aldol addition. | Ensure sufficient base is present to drive the dehydration step. | |

| Multiple Products | Self-condensation of the acetophenone. | Add the base catalyst slowly to the mixture of the aldehyde and ketone. |

| Cannizzaro reaction of benzaldehyde. | Use a lower concentration of the base or reduce the reaction temperature.[4] |